5-(3,4-Dimethoxyphenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(3,4-Dimethoxyphenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: is a complex organic compound with a unique structure that includes a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the 3,4-dimethoxyphenyl and furan-2-yl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 5-(3,4-Dimethoxyphenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity or properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound could be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or nucleic acids, providing insights into their function and potential therapeutic applications.
Medicine: In medicine, this compound could be investigated for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry: In industry, this compound could be used in the development of new materials with unique properties. Its structure may allow it to be incorporated into polymers, coatings, or other materials, providing enhanced performance or new functionalities.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific application. In general, the compound may exert its effects by binding to specific molecular targets, such as proteins or nucleic acids, and modulating their activity. This could involve interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl (furan-2-yl)methanone
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Comparison: Compared to similar compounds, 5-(3,4-Dimethoxyphenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific reactivity, binding properties, or other characteristics that make it particularly valuable for certain applications.
Properties
Molecular Formula |
C24H24N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-7-ethoxy-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H24N2O5/c1-4-29-21-8-5-7-16-18-14-17(19-9-6-12-30-19)25-26(18)24(31-23(16)21)15-10-11-20(27-2)22(13-15)28-3/h5-13,18,24H,4,14H2,1-3H3 |
InChI Key |
ZELCQWUTVKXZPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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